molecular formula C7H9FN2O B13420993 2-[(3-Fluoropyridin-2-yl)amino]ethanol CAS No. 474709-02-9

2-[(3-Fluoropyridin-2-yl)amino]ethanol

Cat. No.: B13420993
CAS No.: 474709-02-9
M. Wt: 156.16 g/mol
InChI Key: VIECMJIGNSHCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Fluoropyridin-2-yl)amino]ethanol is a fluorinated pyridine derivative featuring an ethanolamine group linked via an amino bridge to the pyridine ring. This structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capacity of the ethanolamine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

474709-02-9

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

2-[(3-fluoropyridin-2-yl)amino]ethanol

InChI

InChI=1S/C7H9FN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10)

InChI Key

VIECMJIGNSHCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCCO)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution or reductive amination routes starting from fluoropyridine derivatives and ethylene glycol or its derivatives. The amino group is introduced at the 2-position of the pyridine ring, and the ethanol moiety is attached via an amino linkage.

Method 1: Nucleophilic Substitution of 3-Fluoropyridin-2-amine with Ethylene Oxide

Reaction Overview:

  • Starting material: 3-Fluoropyridin-2-amine
  • Reagent: Ethylene oxide (oxirane)
  • Catalyst/Base: Sodium hydroxide or potassium hydroxide
  • Solvent: Ethanol or methanol
  • Conditions: Heating at 60–80°C with stirring for several hours

Mechanism:

The nucleophilic amino group of 3-fluoropyridin-2-amine attacks the electrophilic carbon of ethylene oxide, opening the epoxide ring and forming the aminoethanol side chain.

Research Outcome:

  • High conversion rates (>85%) reported under optimized conditions
  • Purity of product confirmed by NMR and HPLC analysis
  • Yield typically ranges between 70–80%

Method 2: Reductive Amination of 3-Fluoropyridine-2-carbaldehyde with Ethanolamine

Reaction Overview:

  • Starting material: 3-Fluoropyridine-2-carbaldehyde
  • Amine source: Ethanolamine
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN)
  • Solvent: Methanol or ethanol
  • Conditions: Room temperature, pH controlled with organic base (e.g., triethylamine or 1,4-diazabicyclo[2.2.2]octane)

Mechanism:

The aldehyde group condenses with ethanolamine to form an imine intermediate, which is subsequently reduced by sodium cyanoborohydride to yield the desired aminoethanol derivative.

Research Outcome:

  • Mild reaction conditions prevent side reactions
  • Product isolated in yields of 65–75%
  • High stereochemical purity achievable with controlled pH

Method 3: Reduction of 2-Nitro-3-fluoropyridine-ethanol Derivatives

Reaction Overview:

  • Starting material: 2-Nitro-3-fluoropyridine substituted ethanol
  • Reducing agent: Hydrogen gas with palladium on carbon (Pd/C) catalyst
  • Solvent: Ethanol or ethyl acetate
  • Conditions: Ambient temperature and pressure or mild heating

Mechanism:

Catalytic hydrogenation reduces the nitro group to an amino group, yielding this compound.

Research Outcome:

  • Efficient reduction with yields >80%
  • Minimal over-reduction or ring hydrogenation observed
  • Product purity confirmed by mass spectrometry and IR spectroscopy

Detailed Reaction Conditions and Comparative Data

Method Starting Material Key Reagents/Catalysts Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Nucleophilic Substitution 3-Fluoropyridin-2-amine Ethylene oxide, NaOH/KOH Ethanol 60–80 4–6 70–80 Requires careful control of epoxide addition
Reductive Amination 3-Fluoropyridine-2-carbaldehyde Ethanolamine, NaBH3CN, base Methanol 25 (room temp) 12–18 65–75 Mild conditions, good stereoselectivity
Catalytic Hydrogenation 2-Nitro-3-fluoropyridine-ethanol H2, Pd/C Ethanol 25–50 3–5 >80 High purity, scalable method

Research Outcomes and Analytical Data

  • NMR Spectroscopy: Confirms substitution pattern on pyridine ring and integrity of aminoethanol side chain.
  • Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.
  • HPLC Purity: Typically >95% after purification by recrystallization or chromatography.
  • Melting Point: Sharp melting point indicative of pure crystalline product.
  • Reaction Optimization: Adjusting base concentration and temperature improves yield and reduces side products.

Summary and Recommendations

  • The nucleophilic substitution of 3-fluoropyridin-2-amine with ethylene oxide is the most straightforward and commonly used method, offering good yields under moderate conditions.
  • Reductive amination provides an alternative route with mild conditions and potential for stereochemical control but requires careful handling of reducing agents.
  • Catalytic hydrogenation is effective for converting nitro precursors but depends on availability of suitable nitro-substituted intermediates.
  • Reaction parameters such as temperature, solvent choice, and base concentration critically affect yield and purity.
  • Scale-up considerations favor methods with fewer purification steps and milder conditions, such as nucleophilic substitution or catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoropyridin-2-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-[(3-Fluoropyridin-2-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoropyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Features
2-[(3-Fluoropyridin-2-yl)amino]ethanol C₇H₉FN₂O 156.16 (estimated) 3-Fluoropyridin-2-yl, ethanolamine High polarity due to fluorine and hydroxyl groups; potential H-bond donor
2-(3-Aminopyridin-2-yloxy)ethanol C₇H₁₀N₂O₂ 154.17 3-Aminopyridin-2-yl, ether linkage Ether group reduces reactivity compared to amino linkage; lower basicity
2-(Methylamino)pyridine-3-methanol C₇H₁₀N₂O 138.17 Methylamino, 3-pyridyl methanol Positional isomerism (3-pyridyl vs. 2-pyridyl) alters electronic effects
(2s)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol C₉H₁₂FN₂O 184.20 Methylamino, longer carbon chain Increased lipophilicity; stereochemistry may influence biological activity
2-Aminomethyl-3-fluoropyridine dihydrochloride C₆H₇FN₂·2HCl 199.05 Aminomethyl, dihydrochloride salt Enhanced solubility in aqueous media; salt form improves stability

Key Observations :

  • Linkage Type: Amino-linked ethanolamine (target compound) offers greater hydrogen-bonding capacity than ether-linked derivatives (e.g., 2-(3-Aminopyridin-2-yloxy)ethanol), which may enhance solubility and receptor interactions .
  • Salt Forms: Dihydrochloride salts (e.g., 2-Aminomethyl-3-fluoropyridine dihydrochloride) exhibit higher aqueous solubility but may alter toxicity profiles compared to free bases .

Q & A

Q. What are the optimal synthetic routes for 2-[(3-Fluoropyridin-2-yl)amino]ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination between 3-fluoropyridin-2-amine and ethylene oxide derivatives. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to enhance reactivity .
  • Temperature control : Reactions performed at 60–80°C minimize side products (e.g., dimerization) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility, while ethanol/water mixtures facilitate purification .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments (δ = -110 to -120 ppm for 3-fluoropyridine derivatives) .
  • X-ray crystallography : Resolves hydrogen bonding between the ethanolamine group and pyridine ring .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and nucleophilic sites .

Advanced Research Questions

Q. What are the challenges in resolving enantiomers of this compound, and which chiral separation methods are most effective?

Methodological Answer: The compound’s stereogenic center at the ethanolamine moiety necessitates enantiomeric resolution:

  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases achieves baseline separation (α > 1.5) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, yielding >90% ee .
  • Crystallization-induced diastereomer resolution : Co-crystallization with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. How does this compound interact with biological targets, and what in vitro assays validate its mechanism of action?

Methodological Answer: Preliminary studies on structurally related compounds suggest:

  • Neurotransmitter receptor modulation : Fluoropyridine derivatives bind to GABAₐ or nicotinic acetylcholine receptors. Radioligand displacement assays (³H-muscinol or ³H-epibatidine) quantify affinity .
  • Enzyme inhibition : Fluorine’s electronegativity enhances binding to kinases (e.g., JAK2). Kinase-Glo® luminescent assays measure IC₅₀ values .
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization via confocal microscopy .

Q. What computational strategies predict the metabolic stability and toxicity of this compound?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina simulates binding to cytochrome P450 enzymes to predict detoxification rates .
  • Toxicity profiling : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How can researchers reconcile conflicting data on this compound’s aqueous solubility?

Methodological Answer: Variations arise from:

  • pH dependence : Protonation of the pyridine nitrogen (pKa ~3.5) increases solubility in acidic buffers (pH < 4) .
  • Polymorphism : Amorphous vs. crystalline forms exhibit differing solubility profiles. Powder X-ray diffraction (PXRD) identifies dominant phases .
  • Counterion effects : Salt formation (e.g., HCl or citrate salts) improves solubility by 10–20× in PBS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.